molecular formula C8H13F3O2 B2961100 (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid CAS No. 2248198-11-8

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid

Cat. No.: B2961100
CAS No.: 2248198-11-8
M. Wt: 198.185
InChI Key: ARFJJUAHCWNAEH-YFKPBYRVSA-N
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Description

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid is an organic compound characterized by the presence of three fluorine atoms and a highly branched carbon chain. This compound is notable for its unique structural features, which include a trifluoromethyl group and multiple methyl groups, contributing to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(2R)-5,5,5-trifluoro-2,3,3-trimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-5(6(12)13)7(2,3)4-8(9,10)11/h5H,4H2,1-3H3,(H,12,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFJJUAHCWNAEH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid typically involves the introduction of trifluoromethyl groups into a pre-existing carbon framework. One common method is the reaction of a suitable precursor, such as a ketone or ester, with a trifluoromethylating agent like trifluoromethyl iodide (CF₃I) in the presence of a base. The reaction conditions often include the use of polar aprotic solvents and temperatures ranging from -78°C to room temperature to ensure high yields and selectivity.

Industrial Production Methods: On an industrial scale, the production of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid may involve continuous flow processes to enhance efficiency and scalability

Types of Reactions:

    Oxidation: (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, often using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, influencing enzyme activity and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules, modulating biochemical pathways and cellular responses.

Comparison with Similar Compounds

    (2R)-2,3,3-Trimethylpentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2R)-5,5,5-Trifluoro-2-methylpentanoic acid: Similar structure but with fewer methyl groups, affecting its steric and electronic characteristics.

    (2R)-5,5,5-Trifluoro-3,3-dimethylpentanoic acid: Another closely related compound with variations in the position and number of methyl groups.

Uniqueness: (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid is unique due to its combination of trifluoromethyl and multiple methyl groups, which confer distinct steric and electronic properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.

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